molecular formula C18H20N2O6S2 B2524773 5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-methoxy-5-methylphenyl)-2-methylbenzenesulfonamide CAS No. 1007683-12-6

5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-methoxy-5-methylphenyl)-2-methylbenzenesulfonamide

Cat. No. B2524773
M. Wt: 424.49
InChI Key: DNDFGBKNMIRCDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-methoxy-5-methylphenyl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H20N2O6S2 and its molecular weight is 424.49. The purity is usually 95%.
BenchChem offers high-quality 5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-methoxy-5-methylphenyl)-2-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-methoxy-5-methylphenyl)-2-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Photodynamic Therapy Applications : Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanines substituted with benzenesulfonamide derivative groups, including compounds structurally similar to the requested compound. These compounds exhibit properties useful for photodynamic therapy, particularly in cancer treatment, due to their high singlet oxygen quantum yield and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

  • Potential Anti-Inflammatory and Anticancer Properties : Küçükgüzel et al. (2013) investigated celecoxib derivatives, structurally related to the requested compound, for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. The study found these compounds to be promising in these applications (Küçükgüzel et al., 2013).

  • Antidiabetic Agent Development : Nomura et al. (1999) developed 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives as part of a search for antidiabetic agents. One of these derivatives, structurally similar to the requested compound, was identified as a potential drug for treating diabetes mellitus (Nomura et al., 1999).

  • Anticonvulsant Applications : Faizi et al. (2017) designed and synthesized 4-thiazolidinone derivatives, including compounds similar to the requested one, as anticonvulsant agents. These compounds showed considerable anticonvulsant activity in various tests (Faizi et al., 2017).

  • Enzyme Inhibitory Potential : Abbasi et al. (2019) researched the enzyme inhibitory potential of new sulfonamides having benzodioxane and acetamide moieties, related to the compound . The compounds exhibited substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase (Abbasi et al., 2019).

properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-methyl-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6S2/c1-12-4-7-16(26-3)15(10-12)19-28(24,25)17-11-14(6-5-13(17)2)20-18(21)8-9-27(20,22)23/h4-7,10-11,19H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNDFGBKNMIRCDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-methoxy-5-methylphenyl)-2-methylbenzenesulfonamide

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